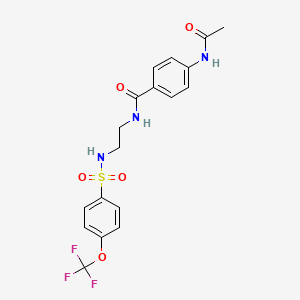
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including an acetamido group, a trifluoromethoxy group, and a phenylsulfonamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the acylation of aniline derivatives to introduce the acetamido group. This is followed by sulfonation to attach the phenylsulfonamido group. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the trifluoromethoxy and phenylsulfonamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic ring.
科学研究应用
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in understanding enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The acetamido and phenylsulfonamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide: Lacks the acetamido group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in applications requiring robust and versatile molecules.
属性
IUPAC Name |
4-acetamido-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5S/c1-12(25)24-14-4-2-13(3-5-14)17(26)22-10-11-23-30(27,28)16-8-6-15(7-9-16)29-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMFQJXBGLRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














